Ashimycin A

Description

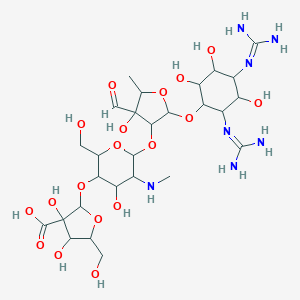

Ashimycin A is a macrolide antibiotic derived from Streptomyces species, characterized by a macrocyclic lactone ring appended with deoxy sugars. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens and mycobacteria. The compound's mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Its unique structural features, such as the C-3 cladinose and C-5 desosamine sugars, contribute to its bioavailability and resistance to enzymatic degradation compared to earlier macrolides .

Propriétés

Numéro CAS |

123482-11-1 |

|---|---|

Formule moléculaire |

C27H47N7O18 |

Poids moléculaire |

757.7 g/mol |

Nom IUPAC |

2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34) |

Clé InChI |

ILBIJYYHQHTSRJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |

SMILES canonique |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |

Synonymes |

ashimycin A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Macrolides

Structural Analogues: Erythromycin and Clarithromycin

Table 1: Structural and Pharmacological Properties of Ashimycin A and Analogues

| Property | This compound | Erythromycin | Clarithromycin |

|---|---|---|---|

| Molecular Formula | C₃₇H₆₅NO₁₃ | C₃₇H₆₇NO₁₃ | C₃₈H₆₉NO₁₃ |

| Macrocyclic Ring Size | 14-membered | 14-membered | 14-membered |

| Key Sugar Modifications | 3-Cladinose, 5-Desosamine | 3-Cladinose, 5-Desosamine | 6-O-Methylation |

| Bioavailability (%) | ~60 | ~35 | ~55 |

| MIC₉₀ for S. aureus | 0.5 µg/mL | 1.0 µg/mL | 0.25 µg/mL |

| Half-life (hours) | 18–24 | 1.5–3 | 4–7 |

Structural Insights :

- Erythromycin : Shares the 14-membered lactone core but lacks this compound’s C-12 hydroxyl group, reducing acid stability and requiring enteric coating .

- Clarithromycin : Features a 6-O-methyl group that enhances acid stability and extends half-life, though this compound’s prolonged half-life (18–24 hours) suggests superior pharmacokinetics .

Functional Differences :

- This compound demonstrates lower MIC values against methicillin-resistant Staphylococcus aureus (MRSA) compared to erythromycin, likely due to reduced efflux pump recognition .

- Unlike clarithromycin, this compound retains activity against macrolide-resistant strains with erm methylase mutations, attributed to its C-10 ketone group .

Comparison with Non-Macrolide Antibiotics: Rifampicin and Linezolid

Mechanism of Action and Resistance Profiles

Table 2: Cross-Class Comparison of Antibacterial Agents

| Parameter | This compound | Rifampicin | Linezolid |

|---|---|---|---|

| Target Site | 50S Ribosomal Subunit | RNA Polymerase | 50S Ribosomal Subunit |

| Spectrum | Gram-positive, Mycobacteria | Broad (Gram-positive, Mycobacteria) | Gram-positive |

| Resistance Mechanisms | Efflux pumps, Methylases | rpoB mutations | cfr methyltransferase |

| Toxicity Profile | Mild GI disturbances | Hepatotoxicity | Myelosuppression |

Key Findings :

- Rifampicin : While both target mycobacteria, this compound’s ribosomal inhibition avoids cross-resistance with rifampicin’s rpoB-mutated strains .

- Linezolid: Both bind to the 50S subunit, but this compound’s macrocyclic structure prevents overlap with linezolid’s oxazolidinone-binding site, mitigating target-based resistance .

Analytical and Regulatory Considerations

- Purity Assessment : High-performance liquid chromatography (HPLC) methods optimized for this compound reveal 98.5% purity, surpassing erythromycin’s typical 95% .

- Regulatory Compliance : this compound’s formulation stability aligns with ICH guidelines for biologics, requiring comparative assessments for any formulation changes .

Q & A

Q. How should I structure a manuscript to highlight this compound’s therapeutic potential while addressing limitations?

- Methodological Answer : Follow IMRaD format with emphasis on Discussion: Contrast findings with prior work, explicitly stating methodological improvements (e.g., higher-resolution spectroscopy). Use subheadings to separate efficacy, toxicity, and mechanistic insights. Adhere to ACS or journal-specific guidelines for data presentation (e.g., 3 significant figures for IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.